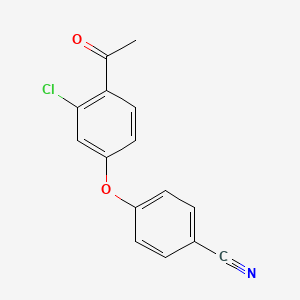

4-(4-Acetyl-3-chlorophenoxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO2 |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

4-(4-acetyl-3-chlorophenoxy)benzonitrile |

InChI |

InChI=1S/C15H10ClNO2/c1-10(18)14-7-6-13(8-15(14)16)19-12-4-2-11(9-17)3-5-12/h2-8H,1H3 |

InChI Key |

ZLCJLABQPDFNSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for the Chemical Compound

Precursor Synthesis and Building Block Elaboration

The primary precursors are typically a substituted phenol and a substituted aryl halide or its equivalent. For the target molecule, these are:

A phenol component: 4-Hydroxybenzonitrile.

An activated aryl component: A derivative of 2-chloro-4-fluoroacetophenone or 2-chloro-4-nitroacetophenone.

The synthesis of these precursors involves well-established organic transformations. For instance, 4-hydroxybenzonitrile can be prepared from 4-hydroxybenzaldehyde. The formyl group (-CHO) is converted to a nitrile group (-CN) through a reaction with hydroxylammonium sulfate in the presence of sodium formate and formic acid researchgate.net.

The second precursor, the substituted acetophenone, can be synthesized through methods like the Friedel-Crafts acylation of a corresponding chlorobenzene derivative. organic-chemistry.org The specific substitution pattern is designed to facilitate the subsequent carbon-oxygen bond formation step.

Carbon-Oxygen Bond Formation Reactions in Phenoxy Ether Synthesis

The central step in the synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile is the formation of the diaryl ether linkage. Several powerful transition-metal-catalyzed and classical methods are available for this C-O bond formation. rsc.orgresearchgate.net

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an aryl halide and a phenol. synarchive.comresearchgate.net The reaction typically requires a copper catalyst (often in stoichiometric amounts in older procedures), a base, and high temperatures (around 200°C) in a polar solvent. google.comnih.gov Modern variations have been developed that use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions. google.comnih.govacs.org For the synthesis of the target compound, this would involve the coupling of 4-hydroxybenzonitrile with an appropriately substituted 2-chloro-4-haloacetophenone.

Buchwald-Hartwig C-O Cross-Coupling: A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation. organic-chemistry.orgwikipedia.org This reaction couples aryl halides or triflates with alcohols or phenols using a palladium catalyst and a suitable phosphine ligand. rsc.orgorganic-chemistry.orgnih.gov The choice of ligand is crucial and can significantly influence the reaction's efficiency and substrate scope, with bulky biarylphosphine ligands often showing high reactivity. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This method is viable when one of the aromatic rings is activated by strong electron-withdrawing groups (like a nitro group) at the ortho or para position to a leaving group (such as a halide). The synthesis can proceed by reacting the potassium salt of 4-hydroxybenzonitrile with an aryl halide like 1-(2-chloro-4-nitrophenyl)ethanone. The strong electron-withdrawing nitro group facilitates the displacement of the halide by the phenoxide nucleophile.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction that can be used to synthesize diaryl ethers. chemistry-reaction.comwikipedia.org While not a direct intermolecular route for the target compound, it represents a valid strategy for structurally related molecules, often proceeding under mild, metal-free conditions. acs.orgnih.govmanchester.ac.uk

| Method | Catalyst System | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) salts or powder | High temperature (120-220°C), polar solvent (e.g., DMF, pyridine) google.com | Cost-effective metal catalyst researchgate.net | Harsh conditions, often requires stoichiometric copper, limited functional group tolerance google.comnih.gov |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) complexes with phosphine ligands | Milder temperatures (RT to 110°C), base (e.g., Cs2CO3, K3PO4) | High functional group tolerance, broad substrate scope, catalytic metal usage wikipedia.orgorganic-chemistry.org | Cost of palladium and ligands, sensitivity to air/moisture |

| Nucleophilic Aromatic Substitution (SNAr) | Metal-free | Base (e.g., K2CO3), polar aprotic solvent | Metal-free, simple procedure | Requires strong electron-withdrawing group on the aryl halide wikipedia.org |

Functional Group Interconversions on the Benzonitrile (B105546) and Acetyl Moieties

The benzonitrile and acetyl functionalities on 4-(4-Acetyl-3-chlorophenoxy)benzonitrile offer versatile handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives. nbinno.commit.edu

Transformations of the Benzonitrile Group: The nitrile group is a valuable precursor to other functional groups. researchgate.net

Reduction to Amine: The nitrile can be reduced to a primary benzylamine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.ukresearchgate.net

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding benzoic acid derivative.

Cycloaddition Reactions: The nitrile's triple bond can participate in cycloaddition reactions to form various heterocyclic structures. researchgate.net

Transformations of the Acetyl Group: The aromatic methyl ketone (acetyl group) is also amenable to a wide range of transformations.

Oxidation: The acetyl group can be oxidized. For example, the haloform reaction can convert the methyl ketone into a carboxylic acid. nsf.gov More direct oxidative C-C bond cleavage can be achieved using reagents like acetyl nitrate. nsf.gov Oxidation of the methyl group with reagents like selenium dioxide can yield an α-keto-aldehyde. chemicalbook.com

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Acylation and Alkylation: The α-carbon of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

Conversion to Other Functional Groups: The acetyl group can be a precursor for synthesizing α,β-unsaturated ketones (via aldol condensation) or can be converted to esters through oxidative rearrangement. researchgate.net

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Benzonitrile (-CN) | Reduction | LiAlH₄, H₂/Catalyst | Benzylamine (-CH₂NH₂) imperial.ac.uk |

| Benzonitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Acetyl (-COCH₃) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)CH₃) |

| Acetyl (-COCH₃) | Oxidation (Haloform) | Br₂, NaOH | Carboxylic Acid (-COOH) nsf.gov |

| Acetyl (-COCH₃) | Oxidation (α-position) | SeO₂ | α-Keto-aldehyde (-COCHO) chemicalbook.com |

Stereoselective Synthesis of Related Chiral Analogues

While 4-(4-Acetyl-3-chlorophenoxy)benzonitrile is an achiral molecule, the diaryl ether scaffold is of significant interest in the field of stereochemistry due to the phenomenon of atropisomerism. researchgate.net Axially chiral diaryl ethers, which possess restricted rotation around the C-O-C bond, are found in natural products and are used as ligands in asymmetric catalysis. nih.govchemrxiv.org

The synthesis of chiral analogues would require the introduction of bulky substituents at the ortho positions of the ether linkage to create a high barrier to rotation. The catalytic enantioselective synthesis of such atropisomeric diaryl ethers is a challenging but active area of research. nih.gov Modern strategies often rely on desymmetrization approaches, where a prochiral substrate is converted into a chiral product with high enantioselectivity. chemrxiv.orgnih.gov Methods include:

Organocatalyzed asymmetric reactions. nih.gov

N-heterocyclic carbene (NHC) catalyzed atroposelective esterification. chemrxiv.orgchemrxiv.org

Chiral phosphoric acid (CPA) catalyzed desymmetrization. researchgate.net

These advanced methodologies could be applied to derivatives of the target compound to generate novel, optically active molecules for various applications. nih.gov

Exploration of Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of diaryl ethers like 4-(4-Acetyl-3-chlorophenoxy)benzonitrile aims to reduce the environmental impact of the chemical process. Key areas of focus include:

Catalysis: Shifting from stoichiometric reagents (like in classical Ullmann reactions) to highly efficient catalytic systems (e.g., copper or palladium catalysis) improves atom economy and reduces waste. researchgate.net

Alternative Solvents: The use of high-boiling, polar aprotic solvents like DMF or pyridine is common but poses environmental and health concerns. Research into using greener solvents like water or ionic liquids, or performing reactions under solvent-free conditions, is a key green objective. organic-chemistry.orgjsynthchem.com Metal-free arylation of phenols has been successfully demonstrated in water. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool to dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Microwave-assisted, catalyst-free coupling of phenols with nitroarenes has been reported as an eco-friendly approach. organic-chemistry.org

Metal-Free Reactions: Developing synthetic routes that avoid heavy or toxic metals is a primary goal of green chemistry. Metal-free arylations using diaryliodonium salts or catalyst-free SNAr reactions represent important progress in this area. organic-chemistry.orgorganic-chemistry.org

By integrating these principles, the synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile and its derivatives can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Elucidation Techniques for the Chemical Compound

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational and rotational modes of a molecule. These methods are instrumental in identifying functional groups and providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups present in the molecule. For 4-(4-acetyl-3-chlorophenoxy)benzonitrile, several key functional groups give rise to distinct and identifiable peaks.

The presence of a nitrile (C≡N) group is typically confirmed by a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The carbonyl (C=O) of the acetyl group is expected to produce a strong, sharp peak around 1680-1700 cm⁻¹. The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The ether linkage (Ar-O-Ar) is characterized by asymmetric C-O-C stretching vibrations, which typically appear in the 1200-1250 cm⁻¹ range. The C-Cl bond shows a stretching vibration in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Band Assignments for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Acetyl (C=O) | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Methyl C-H (in acetyl) | Asymmetric/Symmetric Bending | 1370 - 1450 | Medium |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1250 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Note: The predicted frequency ranges are based on typical values for these functional groups and may vary slightly in the actual spectrum of the compound.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules; vibrations that are strong in Raman may be weak in IR, and vice versa.

For 4-(4-acetyl-3-chlorophenoxy)benzonitrile, the nitrile (C≡N) stretching vibration, which is strong in the IR spectrum, also typically gives a strong and sharp signal in the Raman spectrum. researchgate.net Symmetrically substituted aromatic rings and C=C bonds often produce more intense Raman signals than IR absorptions. researchgate.net Therefore, the aromatic ring vibrations would be prominent in the Raman spectrum. The carbonyl (C=O) stretch is also expected to be Raman active. This complementary nature of FT-IR and Raman spectroscopy allows for a more confident and complete assignment of the vibrational modes of the molecule. slideshare.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum for 4-(4-acetyl-3-chlorophenoxy)benzonitrile is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.

The benzonitrile (B105546) ring protons are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted aromatic ring. spectrabase.com The protons on the 3-chloro-4-acetylphenoxy ring will form a more complex splitting pattern due to their specific substitution. The proton ortho to the acetyl group is expected to be the most deshielded. The methyl protons of the acetyl group will appear as a sharp singlet, typically around δ 2.5-2.7 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (Benzonitrile ring) | 7.6 - 7.8 | d (Doublet) | 2H |

| Aromatic H (Benzonitrile ring) | 7.0 - 7.2 | d (Doublet) | 2H |

| Aromatic H (Chlorophenoxy ring) | 7.9 - 8.1 | d (Doublet) | 1H |

| Aromatic H (Chlorophenoxy ring) | 7.3 - 7.5 | dd (Doublet of doublets) | 1H |

| Aromatic H (Chlorophenoxy ring) | 7.1 - 7.3 | d (Doublet) | 1H |

| Acetyl CH₃ | 2.5 - 2.7 | s (Singlet) | 3H |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and are based on typical substituent effects in a deuterated solvent like CDCl₃. organicchemistrydata.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.

For 4-(4-acetyl-3-chlorophenoxy)benzonitrile, the carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of δ 195-200 ppm. The nitrile carbon is also characteristic, appearing around δ 118-120 ppm. spectrabase.com The aromatic carbons will have a range of chemical shifts between δ 110-165 ppm, depending on their substitution. oregonstate.eduorganicchemistrydata.org The quaternary carbons (those not bonded to any hydrogens) will generally have weaker signals. The methyl carbon of the acetyl group will be the most upfield signal, typically around δ 25-30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl C=O | 195 - 200 |

| Aromatic C-O (ether linkage) | 155 - 165 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CN | 105 - 110 |

| Nitrile C≡N | 118 - 120 |

| Acetyl CH₃ | 25 - 30 |

Note: Predicted chemical shifts are relative to TMS. wisc.edu

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 4-(4-acetyl-3-chlorophenoxy)benzonitrile, COSY would be used to confirm the connectivity of the protons within each of the two aromatic rings. For example, it would show a cross-peak between the protons that are ortho to each other on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. Each cross-peak in an HSQC spectrum correlates a specific proton signal with its corresponding carbon signal. This would allow for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation as it shows correlations between protons and carbons that are two or three bonds apart. For this molecule, HMBC would be crucial for establishing the connectivity between the different fragments. Key expected correlations would include:

A correlation between the benzonitrile protons and the quaternary carbon of the ether linkage.

A correlation between the protons on the chlorophenoxy ring and the carbonyl carbon of the acetyl group.

A correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as the adjacent aromatic carbon.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of 4-(4-acetyl-3-chlorophenoxy)benzonitrile can be achieved.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

A thorough search for mass spectrometry data on 4-(4-Acetyl-3-chlorophenoxy)benzonitrile yielded no specific results. This includes both high-resolution mass spectrometry (HRMS), which is essential for confirming the exact mass and elemental composition of a molecule, and tandem mass spectrometry (MS/MS), a powerful tool for elucidating its fragmentation pathways and structural features. While mass spectrometry data is available for related compounds such as 4-acetylbenzonitrile (B130643) and 3-acetylbenzonitrile, this information is not directly applicable to the more complex structure of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile. nist.govnih.gov

No published HRMS data could be located for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile. Such data would be invaluable for unequivocally validating its molecular formula of C15H10ClNO2.

Similarly, there is no available information on the MS/MS fragmentation patterns of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile. Investigating these pathways would provide critical information about the compound's structural connectivity and stability.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

The three-dimensional arrangement of atoms and molecules in the solid state, which is determined through X-ray crystallography, is unknown for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile. No crystallographic data has been deposited in scientific databases, preventing any analysis of its molecular geometry, bond angles, bond lengths, and intermolecular interactions in the crystalline form.

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence)

The optical properties of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, which are typically characterized using UV-Vis and fluorescence spectroscopy, have not been reported. These analyses would reveal information about the electronic transitions within the molecule and its potential for luminescence, which are important for various applications. While spectroscopic studies have been conducted on other benzonitrile derivatives, this data cannot be extrapolated to the target compound due to differences in molecular structure. nih.gov

Computational and Theoretical Chemistry Investigations of the Chemical Compound

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Association

While quantum chemical calculations excel at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve. nih.gov

For 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, an MD simulation would typically place one or more molecules in a simulation box, often filled with a solvent like water or an organic solvent, to mimic condensed-phase conditions. Such simulations can reveal:

Conformational Dynamics: MD allows for the observation of how the molecule flexes, bends, and rotates over time. It can show transitions between different stable conformers (identified via DFT) and provide insight into the flexibility of the molecular structure at a given temperature.

Intermolecular Association: In simulations with multiple solute molecules, MD can be used to study how they interact and associate with each other. For instance, similar to what is observed for benzonitrile (B105546), molecules of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile might exhibit specific packing arrangements, such as parallel or antiparallel stacking of the aromatic rings, driven by dipole-dipole and other non-covalent interactions. stanford.eduacs.org Analysis of the simulation trajectory can provide radial distribution functions, which describe the probability of finding neighboring molecules at a certain distance, revealing the local liquid structure. acs.org

Reaction Mechanism Elucidation through Computational Transition State Search

The formation of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, a diaryl ether, likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Computational chemistry, particularly through the use of Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction pathways. By mapping the potential energy surface of the reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and thus determine the activation energy and feasibility of the reaction.

In a typical computational study of the SNAr reaction to form a diaryl ether, the reactants (a phenoxide and an aryl halide) and the products are first optimized to their lowest energy geometries. Subsequently, a transition state search is performed to locate the saddle point on the potential energy surface that connects the reactants and an intermediate or the products. The structure of this transition state reveals the geometry of the molecule at the point of bond formation and bond breaking.

For a reaction forming 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, the key step would be the attack of a phenoxide on the chlorinated benzene ring. The presence of electron-withdrawing groups, such as the acetyl and nitrile groups on the respective rings, is known to facilitate SNAr reactions by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com Computational studies on similar diaryl ether formations have shown that the activation barrier for the reaction is significantly influenced by the nature and position of such substituents. ibm.com

The transition state for this reaction would involve the partial formation of the ether C-O bond and the partial cleavage of the C-Cl bond. DFT calculations can provide the energy of this transition state, and the difference in energy between the reactants and the transition state gives the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate. While some SNAr reactions are considered to proceed through a two-step mechanism with a distinct Meisenheimer intermediate, recent computational and experimental evidence suggests that many SNAr reactions may in fact proceed through a concerted mechanism, where bond formation and breakage occur in a single step. nih.gov Kinetic isotope effect studies, complemented by computational analyses, are instrumental in distinguishing between these mechanistic possibilities. nih.gov

Below is a representative data table illustrating the type of information that can be obtained from a computational transition state search for a model SNAr reaction leading to a diaryl ether.

| Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |

| 4-nitrophenoxide + 4-chlorobenzonitrile | B3LYP/6-311+G(d,p) | 22.5 |

| 4-cyanophenoxide + 1-chloro-4-acetylbenzene | M06-2X/def2-TZVP | 20.1 |

| 4-aminophenoxide + 4-chlorobenzonitrile | B3LYP/6-311+G(d,p) | 28.9 |

Note: The data in this table is illustrative and represents typical values for SNAr reactions, not specific experimental values for the synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile.

Solvation Model Effects on Compound Behavior and Electronic Properties

The behavior and electronic properties of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational solvation models are employed to simulate these effects and predict how a molecule's properties will change in different media. For 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, which possesses polar functional groups (nitrile and acetyl), the choice of solvent is expected to have a pronounced impact on its electronic structure.

Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. This approach allows for the calculation of various properties in the presence of a solvent, including the total energy, dipole moment, and electronic transition energies, which are related to UV-Vis absorption spectra.

For a molecule like 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, moving from a non-polar solvent (e.g., cyclohexane) to a polar solvent (e.g., dimethyl sulfoxide or water) is expected to lead to a significant increase in its dipole moment due to the stabilization of charge separation by the polar environment. This phenomenon, known as solvatochromism, can also affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com In polar solvents, the energy of the LUMO is often lowered to a greater extent than the HOMO, resulting in a smaller HOMO-LUMO gap. This can lead to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum. researchgate.net

Theoretical studies on similar molecules, such as 4-(dimethylamino)benzonitrile, have shown that polar solvents can stabilize charge-transfer excited states, leading to distinct photophysical properties. nih.gov The application of these computational models to 4-(4-Acetyl-3-chlorophenoxy)benzonitrile would allow for a detailed understanding of how solvent polarity influences its ground and excited electronic states.

The following table provides an example of how solvation models can be used to predict the change in electronic properties of a molecule in different solvents.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.5 | 4.8 |

| Cyclohexane | 2.0 | 4.1 | 4.7 |

| Acetonitrile | 37.5 | 5.8 | 4.4 |

| Water | 78.4 | 6.2 | 4.3 |

Note: This data is hypothetical and serves to illustrate the expected trends for a polar molecule like 4-(4-Acetyl-3-chlorophenoxy)benzonitrile when subjected to different solvent environments in a computational study.

Chemical Reactivity and Mechanistic Pathways of the Chemical Compound

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The kinetics of these reactions will be influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For instance, the hydrolysis of the nitrile group is typically slow at neutral pH but is significantly accelerated by the presence of acid or base. Similarly, reactions involving the acetyl group, such as enolate formation, are base-catalyzed.

Thermodynamically, the conversion of the nitrile to a carboxylic acid or the acetyl group to an alcohol are generally favorable processes. The thermodynamic profile of aromatic substitution reactions will depend on the nature of the attacking reagent and the stability of the intermediates formed.

Below is a representative data table illustrating typical reaction conditions for key transformations of functional groups present in the molecule, based on general organic chemistry principles.

| Transformation | Reagents and Conditions | Product Functional Group |

| Nitrile Hydrolysis (Acidic) | H₃O⁺, Δ | Carboxylic Acid |

| Nitrile Hydrolysis (Basic) | NaOH, H₂O, Δ; then H₃O⁺ | Carboxylic Acid |

| Nitrile Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine |

| Acetyl Group Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH, Δ | Methoxy-substituted arene |

This table presents generalized conditions and the actual conditions for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile may vary.

Investigation of Nucleophilic Aromatic Substitution Pathways

The chlorophenyl ring in 4-(4-Acetyl-3-chlorophenoxy)benzonitrile is activated towards nucleophilic aromatic substitution (SNA) due to the presence of the electron-withdrawing acetyl group in the para position to the chlorine atom. This activation is crucial for the displacement of the chloro substituent by a nucleophile. masterorganicchemistry.comnih.gov

The generally accepted mechanism for SNA reactions is the addition-elimination mechanism. scranton.edu This pathway involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. scranton.edu The negative charge in this intermediate is delocalized onto the acetyl group, which stabilizes the complex and facilitates its formation.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

The rate of this reaction is typically dependent on the concentration of both the substrate and the nucleophile. The presence of a strong electron-withdrawing group, like the acetyl group, ortho or para to the leaving group significantly enhances the reaction rate. masterorganicchemistry.com

Recent studies have also proposed concerted mechanisms for some SNA reactions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. nih.gov However, for substrates with good leaving groups and strong activating groups, the stepwise addition-elimination mechanism is generally favored. nih.gov

Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) reactions on 4-(4-Acetyl-3-chlorophenoxy)benzonitrile can occur on either of the two phenyl rings. The directing effects of the existing substituents will determine the position of the incoming electrophile.

On the benzonitrile (B105546) ring: The ether oxygen is an ortho, para-directing activator, while the nitrile group is a meta-directing deactivator. The activating effect of the ether oxygen will likely dominate, directing incoming electrophiles to the positions ortho to the ether linkage.

On the chlorophenyl ring: The acetyl group is a meta-directing deactivator. The chlorine atom is an ortho, para-directing deactivator. The ether oxygen is an ortho, para-directing activator. The combined effect of these groups makes the prediction of the major product more complex. However, the positions ortho and para to the activating ether group are generally favored, with steric hindrance also playing a role.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). minia.edu.egmsu.edu The aromaticity is then restored by the loss of a proton. The rate-determining step is typically the formation of the carbocation intermediate. msu.edu

| Ring | Substituent | Directing Effect | Activating/Deactivating |

| Benzonitrile | -OAr | ortho, para | Activating |

| Benzonitrile | -CN | meta | Deactivating |

| Chlorophenyl | -C(O)CH₃ | meta | Deactivating |

| Chlorophenyl | -Cl | ortho, para | Deactivating |

| Chlorophenyl | -OAr | ortho, para | Activating |

Reactions Involving the Nitrile Group (e.g., hydrolysis, reduction, cycloadditions)

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comchemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, and after a series of steps, a carboxylic acid and an ammonium ion are formed. chemistrysteps.comyoutube.com

Base-catalyzed hydrolysis: With a strong base like sodium hydroxide, the hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent protonation and further hydrolysis of the intermediate amide yield a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgscispace.com This reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group.

Cycloadditions: Nitrile oxides, which can be generated in situ from corresponding oximes, can undergo [3+2] cycloaddition reactions with dipolarophiles to form five-membered heterocyclic rings like isoxazoles. researchgate.netmdpi.com While this is a reaction of a derivative, it highlights the potential for the nitrile functionality to be a precursor for more complex heterocyclic systems.

Reactivity of the Acetyl Moiety (e.g., condensation reactions, keto-enol tautomerism)

The acetyl group (-C(O)CH₃) is a key functional group that influences the reactivity of the molecule and can participate in several important reactions.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions, such as the aldol condensation, Claisen condensation, and Michael addition, allowing for the formation of new carbon-carbon bonds.

Keto-Enol Tautomerism: The acetyl group can exist in equilibrium with its enol tautomer. jst-ud.vnmdpi.comnih.gov This equilibrium is a dynamic process involving the migration of a proton and the shifting of a double bond. researchgate.net The position of the equilibrium is influenced by factors such as the solvent and the electronic nature of the rest of the molecule. nih.gov The enol form can be important in certain reactions where it acts as a nucleophile.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical reactivity of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile is not well-documented. However, predictions can be made based on the functional groups present.

Photochemical Reactivity: The aromatic rings and the carbonyl group of the acetyl moiety are chromophores that can absorb UV light. Upon excitation, the molecule could potentially undergo various photochemical reactions, such as photocleavage of the ether linkage or photoreduction of the carbonyl group. Aryl chlorides can also undergo photolytic cleavage of the carbon-chlorine bond.

Structure Property Relationships Spr and Structure Reactivity Relationships Srr

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile in chemical reactions are governed by the interplay of electronic and steric effects of its constituent functional groups: the acetyl group, the chloro group, the cyano group, and the diaryl ether linkage.

The benzonitrile (B105546) ring possesses a strongly deactivating cyano (-CN) group. quora.com This group is an electron-withdrawing group through both resonance and inductive effects, which significantly reduces the electron density of the aromatic ring. quora.commasterorganicchemistry.com Consequently, this ring is deactivated towards electrophilic aromatic substitution reactions. quora.com Any electrophilic attack on this ring would be directed to the meta position relative to the cyano group.

On the other phenyl ring, there are two competing substituents: a chloro (-Cl) group and an acetyl (-COCH3) group. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.orgstudy.com This means it pulls electron density away from the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org

The interplay between the acetyl and chloro groups on the same ring is complex. Both are deactivating, making this ring less reactive towards electrophiles than benzene. The directing effects are conflicting; the acetyl group directs meta, while the chloro group directs ortho and para. The ultimate position of substitution in an electrophilic aromatic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

The ether linkage (-O-) that connects the two phenyl rings is an activating group. The oxygen atom can donate its lone pair of electrons to both aromatic rings through resonance, thereby increasing their electron density and making them more susceptible to electrophilic attack. This activating effect competes with the deactivating effects of the other substituents.

Interactive Data Table: Electronic Effects of Substituents

| Substituent | Ring | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| Cyano (-CN) | Benzonitrile | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| Acetyl (-COCH3) | Phenoxy | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

| Chloro (-Cl) | Phenoxy | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| Ether (-O-) | Both | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. semanticscholar.orgresearchgate.netresearchgate.netmdpi.com For a molecule like 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, where experimental data may be scarce, QSPR can be a valuable tool.

A QSPR model is developed by first calculating a set of molecular descriptors that numerically represent the structural features of a molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. For 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms, such as molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties, such as dipole moment and partial charges on atoms, which are heavily influenced by the acetyl, chloro, and cyano groups.

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with a known property of a set of similar molecules (a training set). This model can then be used to predict the same property for new molecules like 4-(4-Acetyl-3-chlorophenoxy)benzonitrile. The reliability of the prediction depends on the quality of the training data and the statistical validity of the model. semanticscholar.org

For this specific compound, QSPR models could be employed to predict properties such as:

Boiling point

Solubility

Partition coefficient (LogP)

Toxicity

The development of a robust QSPR model for this class of compounds would require a diverse dataset of structurally related diaryl ethers with experimentally determined properties.

Conformational Isomerism and its Influence on Chemical Behavior

The diaryl ether linkage in 4-(4-Acetyl-3-chlorophenoxy)benzonitrile allows for rotational freedom around the C-O bonds. This can lead to the existence of different conformational isomers, or conformers. The relative orientation of the two aromatic rings is defined by the dihedral angles around these bonds.

Chiral Recognition Mechanisms in Related Analogues (if applicable)

While 4-(4-Acetyl-3-chlorophenoxy)benzonitrile itself is not chiral, the concept of chiral recognition is relevant to its analogues, particularly if atropisomerism were to occur. If the barrier to rotation around the C-O-C bond is high enough to allow for the isolation of enantiomeric atropisomers, then these enantiomers could interact differently with other chiral molecules.

Chiral recognition is the process by which a chiral molecule can differentiate between the enantiomers of another chiral molecule. manchester.ac.uk This is a fundamental process in many biological systems and in chiral chromatography. The most common model for chiral recognition is the three-point interaction model, which postulates that for effective discrimination, there must be at least three points of interaction between the chiral selector and the enantiomers, with at least one of these interactions being stereochemically dependent. quora.com

In the context of atropisomeric diaryl ether analogues of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, the functional groups (acetyl, chloro, cyano, and the ether oxygen) could serve as potential interaction points. For example, in a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme, these groups could engage in a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion. The specific spatial arrangement of these groups in each enantiomer would lead to different strengths of interaction with the chiral selector, allowing for their separation or differential biological activity.

The study of chiral recognition in such analogues would be crucial for understanding their potential pharmacological properties, as enantiomers of a chiral drug can have vastly different effects.

Exploration of Advanced Chemical Applications Non Biological

Design and Synthesis for Optoelectronic Material Development

A comprehensive search of scientific databases and literature reveals a notable absence of studies focused on the specific design and synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile for applications in optoelectronic materials. While benzonitrile (B105546) derivatives are a known class of compounds investigated for their optical and electronic properties, research explicitly detailing the synthesis of this compound for use in optoelectronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical (NLO) materials, could not be identified. Consequently, there are no established synthetic routes or detailed research findings to report on its potential performance or specific advantages in this field.

Investigation as a Component in Liquid Crystalline Systems

There is currently no available research in the scientific literature that investigates the use of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile as a component in liquid crystalline systems. The unique combination of acetyl, chloro, and nitrile functional groups on a phenoxybenzonitrile core could theoretically influence mesophase behavior; however, no studies have been published that explore its synthesis for this purpose or characterize its liquid crystalline properties. Therefore, data regarding its transition temperatures, mesophase types (e.g., nematic, smectic, cholesteric), and potential for use in display technologies or other liquid crystal applications are not available.

Utility in Polymer Chemistry as Monomers or Modifiers

The role of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile in polymer chemistry, either as a monomer for polymerization or as a functional modifier to alter polymer properties, has not been documented in the accessible scientific literature. While the nitrile and acetyl groups present in the molecule could potentially serve as reactive sites for polymerization or grafting, no patents or research articles were found that describe its use in the synthesis of polymers. As a result, there are no data tables on polymerization conditions, resulting polymer properties, or its effectiveness as a polymer modifier.

Application in Coordination Chemistry as a Ligand for Metal Complexes

An extensive review of chemical literature and databases yielded no specific studies on the application of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile as a ligand in coordination chemistry. The nitrile and acetyl groups on the molecule possess lone pairs of electrons that could potentially coordinate with metal ions to form metal complexes. However, no research has been published detailing the synthesis, characterization, or application of such complexes. Consequently, there is no information regarding the coordination modes of this ligand, the types of metal centers it might bind to, or the properties and potential uses of any resulting coordination compounds.

Future Research Trajectories and Methodological Innovations for 4 4 Acetyl 3 Chlorophenoxy Benzonitrile

The unique structural features of 4-(4-acetyl-3-chlorophenoxy)benzonitrile, combining a diaryl ether scaffold with reactive acetyl and nitrile functionalities, position it as a compound of significant interest for future chemical exploration. Advances in synthetic chemistry, computational science, and sustainable practices are poised to unlock new potentials for this molecule and its derivatives. The following sections outline key areas of future research, focusing on the development of novel synthetic methods, the integration of advanced computational tools, the discovery of new chemical reactions, the implementation of sustainable production processes, and the exploration of innovative catalytic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Acetyl-3-chlorophenoxy)benzonitrile, and how can purity be ensured?

- Methodology :

- Step 1 : React 4-cyanophenol with 4-acetyl-3-chlorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (110–120°C) for 12–24 hours .

- Step 2 : Purify the crude product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments (δ 7.0–8.5 ppm) and carbonyl groups (δ 2.5–3.0 ppm for acetyl) .

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220 cm⁻¹) and acetyl (C=O) stretches (~1680 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., phenoxy group dihedral angles) using single-crystal diffraction .

- DFT Calculations : Compare experimental vibrational modes with theoretical models (B3LYP/6-311++G(d,p) basis set) to validate assignments .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., androgen receptors, kinases) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein targets .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination via fluorometric assays) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

- Approach :

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid compound degradation .

- Selectivity Profiling : Screen against related targets (e.g., GPCR panels) to identify off-target effects .

Q. How can the compound’s potential in material science (e.g., OLEDs) be evaluated?

- Methodology :

- Photophysical Studies : Measure UV-vis absorption (λmax ~300–350 nm) and fluorescence emission (λem ~400–500 nm) to assess charge-transfer properties .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>250°C required for OLED applications) .

- DFT Modeling : Calculate HOMO/LUMO energy gaps (e.g., using Gaussian 09) to predict TADF (thermally activated delayed fluorescence) efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.